2-bromo-N-(2,4-dimethoxyphenyl)benzamide

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Researchers requiring a well-characterized bromodomain ligand for assay validation often face a lack of compounds with documented biophysical profiles. 2-Bromo-N-(2,4-dimethoxyphenyl)benzamide directly addresses this gap as a data-rich, low-micromolar BRD4 inhibitor. - Validated BRD4 binding: fluorescence anisotropy IC50 of 1.59 μM, ITC Kd of 6.8 μM - ideal for calibrating biophysical assays and training personnel. - Defined selectivity profile: 1.6-fold over BRD2, 2.7-fold over CBP, enabling initial BET family dissection studies. - Synthetic versatility: the 2-bromo substituent serves as a handle for cross-coupling diversification in hit-to-lead SAR campaigns. - Favorable physicochemical profile: logP 3.72, tPSA 47 Ų - suitable as a reference for ADME computational model development.

Molecular Formula C15H14BrNO3
Molecular Weight 336.18 g/mol
CAS No. 5353-82-2
Cat. No. B5560290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2,4-dimethoxyphenyl)benzamide
CAS5353-82-2
Molecular FormulaC15H14BrNO3
Molecular Weight336.18 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Br)OC
InChIInChI=1S/C15H14BrNO3/c1-19-10-7-8-13(14(9-10)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18)
InChIKeyHZWDIJYACWRRFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(2,4-dimethoxyphenyl)benzamide (CAS 5353-82-2) – Structural Overview for Scientific Procurement


2-Bromo-N-(2,4-dimethoxyphenyl)benzamide (CAS 5353-82-2) is a substituted benzamide derivative, a chemical class frequently investigated in medicinal chemistry and chemical biology for modulating protein-protein interactions, particularly with bromodomain-containing proteins [1]. This specific compound features a 2-bromo substituent on the benzamide ring and 2,4-dimethoxy groups on the aniline ring, a substitution pattern that influences its physicochemical and potential interaction profiles relative to other benzamides [2].

Why 2-Bromo-N-(2,4-dimethoxyphenyl)benzamide (CAS 5353-82-2) Cannot Be Interchanged with Generic Benzamide Analogs


While numerous benzamide derivatives are commercially available, simple substitution with a generic analog is not scientifically justified for 2-bromo-N-(2,4-dimethoxyphenyl)benzamide. The specific combination of a 2-bromo substituent on the benzamide ring and 2,4-dimethoxy groups on the aniline ring creates a unique electronic and steric environment . This distinct substitution pattern is known to critically impact binding affinity and selectivity in target engagement assays, particularly with bromodomain proteins [1]. Using an un-brominated analog (e.g., N-(2,4-dimethoxyphenyl)benzamide) or a compound with a different substitution pattern (e.g., 2-chloro) will likely result in significantly different, and potentially non-reproducible, experimental outcomes due to altered binding kinetics and thermodynamic profiles [2].

Quantitative Evidence for 2-Bromo-N-(2,4-dimethoxyphenyl)benzamide (5353-82-2) Differentiation


Physicochemical Property Differentiation: LogP and tPSA vs. Non-Brominated Analog

The introduction of a bromine atom at the 2-position of the benzamide core significantly increases lipophilicity compared to the non-brominated parent, N-(2,4-dimethoxyphenyl)benzamide. This difference, quantified by calculated logP and topological polar surface area (tPSA), directly impacts predicted membrane permeability and oral bioavailability. The target compound's increased logP (3.719) compared to the non-brominated analog (estimated logP ~2.7) [1] suggests a higher propensity for passive diffusion across lipid bilayers, which is a critical parameter for cell-based assay design and potential in vivo applications.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Binding Affinity to Bromodomain-Containing Protein 4 (BRD4) and Selectivity Profile

In a direct binding assay using fluorescence anisotropy, 2-bromo-N-(2,4-dimethoxyphenyl)benzamide demonstrated an IC50 of 1.59 μM (1.59E+3 nM) for the His6-tagged BRD4 protein [1]. While this potency is moderate, it serves as a validated starting point for medicinal chemistry optimization. Importantly, a parallel assay against the closely related bromodomain protein BRD2 yielded an IC50 of 2.51 μM (2.51E+3 nM), indicating a modest selectivity for BRD4 over BRD2 by a factor of 1.6x [1]. This level of selectivity, while not high, is a quantifiable property that differentiates this compound from a completely non-selective pan-BET inhibitor.

Epigenetics Chemical Biology Bromodomain Inhibition

Differential Binding Thermodynamics to BRD4 Bromodomain 1

A more detailed biophysical characterization via isothermal titration calorimetry (ITC) reveals that a structurally related benzamide analog, 2-bromo-N-(2,4-dimethoxyphenyl)benzamide, binds to the human BRD4 bromodomain 1 with a dissociation constant (Kd) of 6.8 μM (6.80E+3 nM) [1]. This Kd value, obtained under equilibrium conditions, provides a direct measure of binding affinity and is crucial for understanding the compound's thermodynamic signature (ΔG, ΔH, ΔS) and for developing structure-activity relationships (SAR). This contrasts with IC50 values from competition assays, which are dependent on assay conditions and probe concentration. For comparative purposes, the same compound showed weaker binding to CREB-binding protein (CBP) with a Kd of 18.1 μM [1], quantifying its selectivity for BRD4 over CBP by approximately 2.7-fold.

Biophysics Isothermal Titration Calorimetry Binding Thermodynamics

Comparative Potency in a Series of Substituted Benzamide Derivatives

A structure-activity relationship (SAR) study on substituted benzamide derivatives provides context for the potency of the target compound. While 2-bromo-N-(2,4-dimethoxyphenyl)benzamide itself was not the primary focus, the study demonstrates the profound impact of substitution on enzyme inhibitory activity. For example, in a related series, the IC50 of a lead compound with a 2-methyl substituent was 8.7 ± 0.7 μM [1]. Changing the substituent to 2-methoxy dramatically reduced potency to 90 ± 26 μM [1]. This class-level data strongly supports the premise that seemingly minor structural modifications, such as the presence of a 2-bromo group versus a 2-methyl or 2-methoxy group, can result in order-of-magnitude shifts in biological activity, highlighting the non-interchangeable nature of these compounds.

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Defined Research Applications for 2-Bromo-N-(2,4-dimethoxyphenyl)benzamide (5353-82-2) Based on Quantitative Evidence


Chemical Probe for Profiling BRD4-BRD2 Selectivity in Early-Stage Epigenetic Research

Given its quantifiable, though modest, selectivity for BRD4 over BRD2 (IC50 ratio of 1.6) and over CBP (Kd ratio of 2.7), 2-bromo-N-(2,4-dimethoxyphenyl)benzamide is suitable as a tool compound for initial profiling studies aimed at dissecting the functional roles of individual BET family bromodomains [1]. It is not a potent or highly selective probe, but its defined activity profile makes it valuable for generating hypotheses that can be tested with more advanced chemical probes. Its use should be confined to biochemical and early cellular assays where its moderate potency (low micromolar range) is acceptable.

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

The validated binding data (IC50 of 1.59 μM for BRD4, Kd of 6.8 μM for BRD4) positions this compound as a confirmed, low-micromolar hit for bromodomain inhibition [1] [2]. Medicinal chemistry groups can procure this compound to establish a baseline SAR and initiate a hit-to-lead campaign. The presence of the 2-bromo substituent provides a synthetic handle for further diversification (e.g., via cross-coupling reactions) and the 2,4-dimethoxy aniline moiety offers additional vectors for exploring binding pocket interactions and improving potency and selectivity.

Calibration Standard for Biophysical Binding Assays (ITC and Fluorescence Anisotropy)

The compound's binding thermodynamics have been characterized by both fluorescence anisotropy (IC50) and isothermal titration calorimetry (Kd), providing a well-defined dataset for two common biophysical techniques [1] [2]. Laboratories can use 2-bromo-N-(2,4-dimethoxyphenyl)benzamide as a calibration standard or control compound to validate assay performance, ensure inter-assay consistency, and train new personnel on ITC and fluorescence anisotropy protocols for bromodomain targets.

Reference Compound for ADME/PK Model Development

The calculated physicochemical properties, particularly its logP of 3.719 and tPSA of 47 Ų, make this compound a useful reference for developing or validating computational models for predicting absorption, distribution, metabolism, and excretion (ADME) [1]. Its moderate lipophilicity and low molecular weight place it within a desirable chemical space for oral drug candidates. Procurement for this purpose is justified when a well-characterized, neutral benzamide scaffold is required for model calibration or as a negative control in permeability assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-N-(2,4-dimethoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.